Methyl 2-[({5-[(2-chlorophenoxy)methyl]furan-2-yl}carbonyl)amino]benzoate
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Overview
Description
Methyl 2-{5-[(2-chlorophenoxy)methyl]furan-2-amido}benzoate is an organic compound with the molecular formula C20H16ClNO5 It is a complex molecule that features a furan ring, a benzoate ester, and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{5-[(2-chlorophenoxy)methyl]furan-2-amido}benzoate typically involves multiple steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenoxy group: This step involves the reaction of a chlorophenol derivative with a suitable alkylating agent to form the chlorophenoxy moiety.
Amidation reaction: The furan ring is then reacted with an amine derivative to form the amido linkage.
Esterification: Finally, the benzoate ester is formed through the reaction of the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{5-[(2-chlorophenoxy)methyl]furan-2-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The chlorophenoxy group can be reduced to form a phenoxy derivative.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Phenoxy derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{5-[(2-chlorophenoxy)methyl]furan-2-amido}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-{5-[(2-chlorophenoxy)methyl]furan-2-amido}benzoate involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, modulating their activity. The furan ring and benzoate ester may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{5-[(2-bromophenoxy)methyl]furan-2-amido}benzoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 2-{5-[(2-fluorophenoxy)methyl]furan-2-amido}benzoate: Similar structure but with a fluorine atom instead of chlorine.
Methyl 2-{5-[(2-methylphenoxy)methyl]furan-2-amido}benzoate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
Methyl 2-{5-[(2-chlorophenoxy)methyl]furan-2-amido}benzoate is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H16ClNO5 |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
methyl 2-[[5-[(2-chlorophenoxy)methyl]furan-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H16ClNO5/c1-25-20(24)14-6-2-4-8-16(14)22-19(23)18-11-10-13(27-18)12-26-17-9-5-3-7-15(17)21/h2-11H,12H2,1H3,(H,22,23) |
InChI Key |
MOBRPNZARRUHTB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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